molecular formula C20H31N3O2 B8532033 tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate

tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate

Cat. No.: B8532033
M. Wt: 345.5 g/mol
InChI Key: QYXZYXPWSXHZHT-UHFFFAOYSA-N
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Description

tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is often utilized in the development of pharmaceuticals and chemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-4-yl)-3,9-diazaspiro[5.6]dodecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-4-yl)-3,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • Tert-butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxylate

Uniqueness

tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 3-pyridin-4-yl-3,9-diazaspiro[5.6]dodecane-9-carboxylate

InChI

InChI=1S/C20H31N3O2/c1-19(2,3)25-18(24)23-13-4-7-20(10-16-23)8-14-22(15-9-20)17-5-11-21-12-6-17/h5-6,11-12H,4,7-10,13-16H2,1-3H3

InChI Key

QYXZYXPWSXHZHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCN(CC2)C3=CC=NC=C3)CC1

Origin of Product

United States

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